Cas no 2228227-48-1 (3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid)

3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
- 3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 2228227-48-1
- EN300-1950210
-
- インチ: 1S/C13H14F3NO3/c1-20-8-2-3-9(10(4-8)13(14,15)16)12(11(18)19)5-7(17)6-12/h2-4,7H,5-6,17H2,1H3,(H,18,19)
- InChIKey: BKBNIQNKKQQMMS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C1(C(=O)O)CC(C1)N)OC)(F)F
計算された属性
- 精确分子量: 289.09257779g/mol
- 同位素质量: 289.09257779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- XLogP3: -0.6
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950210-0.1g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1950210-2.5g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1950210-0.05g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1950210-5g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1950210-10g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1950210-1g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1950210-0.25g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1950210-5.0g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1950210-10.0g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1950210-1.0g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 1g |
$1500.0 | 2023-06-02 |
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acidに関する追加情報
3-Amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic Acid: A Comprehensive Overview
3-Amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid, also known by its CAS number 2228227-48-1, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its cyclobutane ring, which is substituted with an amino group, a carboxylic acid group, and a phenyl ring that bears a methoxy group and a trifluoromethyl group. The combination of these functional groups makes this compound highly versatile and potentially useful in various applications.
The synthesis of 3-amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid involves a series of carefully designed organic reactions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the cyclobutane ring, which is a challenging step due to the ring strain inherent in four-membered rings. Researchers have employed transition metal catalysts, such as palladium complexes, to facilitate the formation of the cyclobutane core. The introduction of the amino and carboxylic acid groups is typically achieved through nucleophilic substitution or amide coupling reactions, depending on the specific synthetic pathway.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore its pharmacokinetic properties and biological activity. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. These findings suggest that further exploration of this compound's biological effects could lead to novel therapeutic agents.
In addition to its pharmaceutical potential, 3-amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid has also been investigated for its role in materials science. The trifluoromethyl group imparts electron-withdrawing properties, which can influence the electronic characteristics of materials synthesized using this compound. Researchers have explored its use in the development of advanced polymers and organic semiconductors, where precise control over molecular structure is crucial for achieving desired electronic properties.
The structural uniqueness of this compound also makes it an attractive candidate for studying fundamental chemical principles. For instance, the cyclobutane ring provides an excellent platform for investigating ring-opening reactions under various conditions. Recent theoretical studies have utilized computational chemistry techniques to model the reactivity of this compound under different thermal and photochemical conditions, shedding light on its potential as a reactive intermediate in organic synthesis.
In conclusion, 3-amino-1-(4-methoxy-2-trifluoromethylphenyl)cyclobutane-1-carboxylic acid represents a multifaceted compound with diverse applications across multiple disciplines. Its complex structure and functional groups make it a valuable tool for researchers in medicinal chemistry, materials science, and chemical synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
2228227-48-1 (3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid) Related Products
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)




